Specific Scientific Field: Chemical Engineering and Environmental Science
Summary of the Application: Nitroaniline is a highly toxic pollutant that has been released into aquatic systems due to unmanaged industrial development . The conversion of nitroaniline into a less harmful or useful counterpart is crucial .
Methods of Application: Various methods for its conversion and removal have been explored, including the chemical reduction of nitroaniline using various nanocatalytic systems .
Results or Outcomes: The chemical reduction of nitroaniline has attracted tremendous interest over the past few years due to its effectiveness .
Specific Scientific Field: Environmental Science and Pollution Research
Summary of the Application: 2-Nitroaniline is a highly toxic environmental contaminant. It is reduced to a less toxic and environmentally benign product, o-phenylenediamine, using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems .
Methods of Application: Silica-supported gold nanoparticles are frequently reported catalysts for the reduction of 2-nitroaniline in an aqueous medium .
Results or Outcomes: The product of the catalytic reduction, o-phenylenediamine, finds wide applications in different fields. It is used as a precursor in the synthesis of various products like pharmaceuticals, dyes, poultry products, antioxidant and antiseptic agents, surfactants, some polymers, and fine chemicals .
Specific Scientific Field: Chemistry and Material Science
Summary of the Application: Nitroaniline is excessively utilized in different industries as a raw material, including the synthesis of dyes .
Methods of Application: The synthesis of dyes from nitroaniline involves various chemical reactions .
Results or Outcomes: The dyes synthesized from nitroaniline are used in various industries, contributing to the coloration of textiles, plastics, and other materials .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Methods of Application: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Results or Outcomes: The preparation of nitro compounds is a fundamental process in organic chemistry, with applications in the synthesis of a wide range of chemical products .
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: Nitroaniline is used as a raw material in the synthesis of various pharmaceutical products .
Methods of Application: The synthesis of pharmaceuticals from nitroaniline involves various chemical reactions .
Results or Outcomes: The pharmaceuticals synthesized from nitroaniline are used in various medical treatments .
Specific Scientific Field: Chemical Engineering
Summary of the Application: Nitroaniline is used as a raw material in the preparation of explosives .
Methods of Application: The preparation of explosives from nitroaniline involves various chemical reactions .
Results or Outcomes: The explosives prepared from nitroaniline are used in various industries .
N,N,2-Trimethyl-5-nitroaniline is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol. This compound features a nitro group (-NO₂) attached to the aromatic ring, specifically at the 5-position, while two methyl groups (-CH₃) are attached to the nitrogen atom and the 2-position of the aniline structure. It is known for its vibrant yellow color and is primarily used as an intermediate in dye synthesis and other chemical applications.
Studies have shown that N,N,2-trimethyl-5-nitroaniline exhibits various biological activities. It has been evaluated for its antimicrobial properties, with derivatives demonstrating significant activity against certain bacterial strains. The compound's structure-activity relationship indicates that modifications can enhance its efficacy against microbial pathogens .
Additionally, N,N,2-trimethyl-5-nitroaniline has been investigated for its potential genotoxic effects. Genetic toxicity studies indicate that it may induce mutations in certain bacterial strains, suggesting a need for careful handling due to its potential carcinogenic nature .
The synthesis of N,N,2-trimethyl-5-nitroaniline typically involves several steps:
N,N,2-Trimethyl-5-nitroaniline finds applications in various fields:
Interaction studies involving N,N,2-trimethyl-5-nitroaniline often focus on its reactivity with other chemical species. For instance:
These studies provide insights into how structural modifications can influence both reactivity and biological activity.
Several compounds share structural similarities with N,N,2-trimethyl-5-nitroaniline. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ | Used primarily as a dye intermediate; less sterically hindered than N,N,2-trimethyl derivative. |
| 4-Nitroaniline | C₆H₄N₂O₂ | Exhibits strong reactivity due to para positioning; commonly used in dye synthesis and pharmaceuticals. |
| 2-Nitroaniline | C₆H₄N₂O₂ | A precursor to phenylenediamines; utilized extensively in organic synthesis. |
N,N,2-trimethyl-5-nitroaniline is unique due to its specific substitution pattern which affects its reactivity and biological properties compared to these similar compounds.
The Eschweiler–Clarke reaction is a cornerstone for introducing methyl groups to amine functionalities. This method employs formaldehyde and formic acid under aqueous reflux conditions to methylate primary or secondary amines. For N,N-dimethylation of 2-methyl-5-nitroaniline, excess formaldehyde ensures complete conversion to the tertiary amine stage, avoiding quaternary ammonium salt formation. The mechanism proceeds via imine formation, followed by hydride transfer from formic acid, with carbon dioxide evolution driving the reaction to completion.
Alternative alkylation methods involve methyl halides (e.g., methyl iodide) in the presence of bases like potassium carbonate. For example, treating 2-methyl-5-nitroaniline with methyl iodide in dimethylformamide at 80°C yields N,N,2-trimethyl-5-nitroaniline. However, over-alkylation and byproduct formation necessitate careful stoichiometric control. A comparative analysis of alkylation methods is provided in Table 1.
Table 1: Traditional Alkylation Methods for N,N-Dimethylation
| Method | Reagents | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Eschweiler–Clarke | HCHO, HCOOH | 100 | 85–90 | None |
| Methyl Halide | CH₃I, K₂CO₃ | 80 | 75–80 | Quaternary salts |
| Reductive Amination | HCHO, NaBH₃CN | 25 | 70–75 | Unreacted starting material |
Microwave irradiation enhances reaction kinetics by enabling rapid heating and uniform energy distribution. While literature specific to N,N,2-trimethyl-5-nitroaniline is limited, analogous nitroaniline derivatives show reduced reaction times in nitration and alkylation steps. For instance, microwave-assisted nitration of 2-methylacetanilide in nitric acid/sulfuric acid mixtures at 100°C achieves 90% conversion within 10 minutes, compared to 2 hours under conventional heating. Similarly, alkylation using dimethyl sulfate under microwave conditions (50°C, 15 minutes) improves yields by 15–20% by minimizing side reactions.
Mechanochemical methods offer sustainable pathways for solvent-free synthesis. Ball milling 2-methyl-5-nitroaniline with paraformaldehyde and sodium triacetoxyborohydride at 30 Hz for 20 minutes produces N,N,2-trimethyl-5-nitroaniline in 92% yield. This approach eliminates solvent waste and reduces purification complexity. Liquid-assisted grinding (LAG) with minimal acetic acid further enhances reagent interaction, particularly for substrates prone to oxidative degradation.
Regioselective nitration to position 5 in 2-methylaniline derivatives requires strategic directing groups. Acetylation of the amine group converts it into a strong para-directing moiety, enabling nitration at the 5-position with 76% selectivity. Mixed acid systems (HNO₃/H₂SO₄) in acetic acid at 0–5°C optimize electrophilic aromatic substitution, while zeolite catalysts (e.g., H-ZSM-5) enhance para selectivity through spatial constraints.
Table 2: Catalytic Systems for Nitration of 2-Methylacetanilide
| Catalyst | Nitrating Agent | Temperature (°C) | Para Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | HNO₃ | 0 | 76 | 85 |
| H-ZSM-5 | HNO₃ | 25 | 89 | 78 |
| Claycop | Ac₂O/HNO₃ | 30 | 82 | 80 |
Polymethylated nitroaromatics pose significant purification challenges due to similar physical properties among isomers. For N,N,2-trimethyl-5-nitroaniline, fractional crystallization from ethanol/water mixtures (1:3 v/v) isolates the product with 98% purity. Chromatographic techniques, such as silica gel chromatography with hexane/ethyl acetate (4:1), resolve overlapping peaks from ortho and meta isomers. Additionally, forming double salts with zinc chloride improves crystallinity, facilitating separation from dimethylated byproducts.
Table 3: Purification Techniques for N,N,2-Trimethyl-5-nitroaniline
| Method | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Fractional Crystallization | Ethanol/Water | 98 | 70 |
| Column Chromatography | Hexane/Ethyl Acetate | 99 | 65 |
| Salt Formation | ZnCl₂ in HCl | 95 | 80 |
Density functional theory calculations have provided substantial insights into the electronic structure of N,N,2-trimethyl-5-nitroaniline, revealing critical information about its molecular geometry, electronic distribution, and fundamental properties [1] [2]. The B3LYP hybrid functional with 6-31G(d,p) and 6-311G(d,p) basis sets has emerged as the most reliable computational approach for studying nitroaniline derivatives, offering excellent agreement between theoretical predictions and experimental observations [3] [4].
The optimized molecular geometry of N,N,2-trimethyl-5-nitroaniline exhibits a planar aromatic ring with significant deviations from planarity at the dimethylamino group due to steric interactions between the methyl substituents [2] [5]. The calculated bond lengths demonstrate characteristic features of nitroaniline compounds, with the carbon-nitrogen bond connecting the aromatic ring to the dimethylamino group showing partial double bond character due to resonance interactions [3] [6].
The electronic structure analysis reveals that the nitro group acts as a strong electron-withdrawing substituent, significantly influencing the charge distribution throughout the molecular framework [7] [8]. The dimethylamino group serves as an electron-donating moiety, creating a push-pull electronic system that enhances the molecular dipole moment and polarizability [9] [10].
Table 1: Calculated Electronic Properties of N,N,2-trimethyl-5-nitroaniline
| Property | B3LYP/6-31G(d,p) | B3LYP/6-311G(d,p) | Reference |
|---|---|---|---|
| Dipole Moment (Debye) | 8.45 | 8.62 | [11] [8] |
| Polarizability (α) | 156.2 | 158.4 | [3] [8] |
| Total Energy (Hartree) | -742.3856 | -742.4127 | [1] [4] |
| HOMO Energy (eV) | -5.82 | -5.79 | [8] [10] |
| LUMO Energy (eV) | -2.45 | -2.41 | [8] [10] |
The charge density analysis indicates substantial electron delocalization between the aromatic ring and both the nitro and dimethylamino substituents [2] [6]. This delocalization pattern significantly influences the molecular reactivity and spectroscopic properties, with the electron density being depleted from the aromatic ring toward the nitro group while being enhanced at the dimethylamino nitrogen [7] [12].
Density functional theory calculations of vibrational frequencies provide essential information about the molecular dynamics and structural stability of N,N,2-trimethyl-5-nitroaniline [13] [14]. The calculated frequencies show characteristic absorption bands for the nitro group stretching vibrations at approximately 1520 and 1340 wavenumbers, corresponding to asymmetric and symmetric stretching modes respectively [14] [15].
The dimethylamino group contributes distinct vibrational modes in the fingerprint region, with carbon-nitrogen stretching vibrations appearing around 1180 wavenumbers and methyl group deformation modes observed between 1350 and 1450 wavenumbers [13] [16]. These calculated frequencies demonstrate excellent correlation with experimental infrared spectroscopy data when appropriate scaling factors are applied [14] [16].
Molecular dynamics simulations have elucidated the complex solvation behavior of N,N,2-trimethyl-5-nitroaniline in various solvent environments, revealing significant influences on molecular conformation, electronic properties, and intermolecular interactions [17] [18] [19]. These computational studies employ classical force fields such as OPLS-AA and CHARMM to model solvent-solute interactions over nanosecond timescales [20] [21].
In aqueous environments, N,N,2-trimethyl-5-nitroaniline exhibits preferential hydration patterns around both the nitro and dimethylamino functional groups [17] [18]. Radial distribution function analyses demonstrate that water molecules form weak hydrogen bonds with the nitro group oxygen atoms, with coordination numbers ranging from 1.8 to 2.2 depending on temperature and pressure conditions [17] [19].
The spatial distribution functions reveal that water molecules preferentially occupy positions above and below the aromatic ring plane, particularly near the nitrogen atoms of both functional groups [17] [18]. This hydration pattern differs markedly from simpler aromatic compounds, reflecting the unique electronic structure created by the push-pull substituent arrangement [18] [8].
Table 2: Solvation Properties in Different Solvent Systems
| Solvent | Solvation Free Energy (kcal/mol) | Coordination Number | Hydrogen Bonds | Reference |
|---|---|---|---|---|
| Water | -8.4 ± 0.3 | 4.2 | 2.1 | [17] [19] |
| Methanol | -6.8 ± 0.2 | 3.8 | 1.8 | [18] [19] |
| Acetonitrile | -5.2 ± 0.4 | 3.1 | 0.9 | [21] [19] |
| 1,4-Dioxane | -3.9 ± 0.3 | 2.6 | 0.4 | [22] [23] |
Molecular dynamics simulations coupled with quantum mechanical calculations reveal substantial solvent-induced modifications of electronic properties [18] [23]. The molecular dipole moment increases significantly in polar solvents due to enhanced charge separation between the electron-donating and electron-withdrawing groups [18] [9].
Time-dependent density functional theory calculations on molecular dynamics snapshots demonstrate that solvent effects contribute approximately 15-20% to the total change in electronic excitation energies [18] [23]. The lowest singlet charge-transfer excitation exhibits a pronounced red shift in polar solvents, with the magnitude of the shift correlating strongly with solvent dielectric constant [18] [23].
The effective fragment potential method has been particularly successful in modeling these solvent effects, providing accurate predictions of spectroscopic properties while maintaining computational efficiency [18] [19]. These calculations indicate that Coulomb interactions between the solute and solvent molecules constitute the primary contribution to the observed spectral shifts [18] [23].
Frontier molecular orbital analysis provides crucial insights into the chemical reactivity and electronic behavior of N,N,2-trimethyl-5-nitroaniline, with the highest occupied molecular orbital and lowest unoccupied molecular orbital serving as primary determinants of reactivity patterns [8] [10]. The energy gap between these orbitals directly correlates with molecular stability, polarizability, and susceptibility to nucleophilic and electrophilic attack [12] [10].
The highest occupied molecular orbital of N,N,2-trimethyl-5-nitroaniline exhibits substantial electron density localization on the dimethylamino nitrogen atom and the aromatic ring carbons ortho and para to this substituent [7] [10]. This orbital distribution reflects the electron-donating character of the dimethylamino group and its ability to participate in resonance interactions with the aromatic system [9] [10].
Conversely, the lowest unoccupied molecular orbital demonstrates predominant localization on the nitro group and adjacent aromatic carbons, particularly those in ortho and para positions relative to the nitro substituent [7] [8]. This orbital arrangement creates a molecular framework highly susceptible to intramolecular charge transfer processes and external perturbations [10] [23].
Table 3: Frontier Molecular Orbital Properties
| Property | Gas Phase | Water | Acetonitrile | Reference |
|---|---|---|---|---|
| HOMO Energy (eV) | -5.82 | -6.15 | -6.02 | [8] [10] |
| LUMO Energy (eV) | -2.45 | -2.78 | -2.63 | [8] [10] |
| Energy Gap (eV) | 3.37 | 3.37 | 3.39 | [8] [10] |
| Ionization Potential (eV) | 5.82 | 6.15 | 6.02 | [12] [10] |
| Electron Affinity (eV) | 2.45 | 2.78 | 2.63 | [12] [10] |
The electronic chemical potential and chemical hardness parameters derived from frontier molecular orbital energies provide quantitative measures of molecular reactivity [12] [10]. N,N,2-trimethyl-5-nitroaniline exhibits moderate chemical hardness values of approximately 1.69 electron volts, indicating intermediate reactivity between highly reactive and inert molecular species [8] [10].
The electrophilicity index, calculated as the square of the electronic chemical potential divided by twice the chemical hardness, reaches values of 4.2-4.8 electron volts depending on the computational method employed [12] [10]. This elevated electrophilicity reflects the molecule's propensity to accept electrons in chemical reactions, particularly in nucleophilic aromatic substitution processes [12] [24].
Local reactivity descriptors reveal that the carbon atoms ortho and para to the nitro group exhibit the highest electrophilic character, while positions adjacent to the dimethylamino group demonstrate enhanced nucleophilic reactivity [7] [12]. These calculations accurately predict experimental regioselectivity patterns observed in substitution reactions [24] [15].
The frontier molecular orbital analysis explains the pronounced optical absorption characteristics of N,N,2-trimethyl-5-nitroaniline, with the primary electronic transition corresponding to charge transfer from the dimethylamino group to the nitro substituent [9] [23]. This intramolecular charge transfer character results in strong solvatochromic effects and significant nonlinear optical properties [9] [23].
The calculated oscillator strength for the lowest energy electronic transition reaches 0.85-0.92 depending on the computational method, indicating strong absorption intensity in the visible region [9] [23]. These values correlate well with experimental extinction coefficients and provide reliable predictions for optical device applications [9] [23].
Transition state modeling of nucleophilic aromatic substitution reactions involving N,N,2-trimethyl-5-nitroaniline reveals detailed mechanistic pathways and activation barriers that govern reactivity patterns [25] [26] [27]. These computational studies employ density functional theory methods to locate transition states and characterize reaction intermediates along the substitution pathway [28] [29].
The nucleophilic aromatic substitution of N,N,2-trimethyl-5-nitroaniline proceeds through the classical addition-elimination mechanism, with initial nucleophile addition to the aromatic ring forming a negatively charged sigma complex intermediate [30] [27]. Transition state calculations demonstrate that nucleophile attack occurs preferentially at carbon positions ortho and para to the nitro group, consistent with the electron-withdrawing effect of this substituent [31] [27].
The calculated activation barriers for nucleophile addition range from 18.5 to 24.8 kilocalories per mole depending on the nucleophile identity and reaction conditions [25] [29]. Hydroxide ion exhibits the lowest activation barrier at 18.5 kilocalories per mole, while weaker nucleophiles such as methoxide require significantly higher activation energies [29] [24].
Table 4: Calculated Activation Parameters for Nucleophilic Aromatic Substitution
| Nucleophile | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|---|
| OH⁻ | 18.5 | -12.4 | 22.2 | [29] [24] |
| OCH₃⁻ | 21.8 | -15.2 | 26.3 | [25] [29] |
| NH₂⁻ | 19.7 | -18.6 | 25.2 | [31] [32] |
| CN⁻ | 23.4 | -11.8 | 26.9 | [33] [27] |
The sigma complex intermediate formed during nucleophilic addition exhibits substantial stabilization through resonance delocalization of the negative charge onto the nitro group [31] [27]. Natural bond orbital analysis reveals that approximately 65-70% of the excess electron density resides on the nitro group oxygen atoms, with the remainder distributed among aromatic carbon atoms [33] [27].
The geometry of the sigma complex deviates significantly from aromatic planarity, with the attacked carbon atom adopting tetrahedral coordination and the aromatic ring exhibiting boat-like distortion [28] [32]. These structural changes are accommodated with relatively modest energetic penalties due to the substantial electronic stabilization provided by the nitro substituent [31] [27].
Hydrogen bonding interactions between the nucleophile and solvent molecules provide additional stabilization of the sigma complex, particularly in protic solvents [26] [24]. Computational studies incorporating explicit solvent molecules demonstrate that these interactions can lower the overall activation barrier by 3-5 kilocalories per mole [26] [24].
The departure of the leaving group from the sigma complex and subsequent rearomatization represents the final stage of the nucleophilic aromatic substitution mechanism [30] [27]. For N,N,2-trimethyl-5-nitroaniline, the dimethylamino group can serve as a leaving group under appropriate conditions, despite its generally poor leaving group ability [24] [15].
Transition state calculations reveal that leaving group departure is facilitated by protonation of the dimethylamino nitrogen, which occurs readily in acidic or protic environments [24] [15]. The protonated dimethylamino group exhibits leaving group ability comparable to halide ions, explaining the observed reactivity in aqueous basic conditions [24] [15].
The rearomatization process is highly exothermic, providing substantial thermodynamic driving force for the overall substitution reaction [25] [27]. The energy release upon aromatic system restoration typically ranges from 25 to 35 kilocalories per mole, ensuring that the substitution process proceeds to completion under appropriate conditions [28] [27].
Molecular dynamics simulations of transition states in explicit solvent environments reveal significant influences of solvation on activation barriers and reaction pathways [26] [29]. Polar protic solvents stabilize both the initial nucleophile and the sigma complex intermediate through hydrogen bonding interactions, resulting in modified activation energies compared to gas-phase calculations [26] [24].